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Compound of Interest

Compound Name: Chlorophene-d7

Cat. No.: B12422969

Get Quote

Executive Summary
Chlorophene-d7 (4-Chloro-2-(phenylmethyl-d7)phenol) is the stable isotope-labeled analog of

Chlorophene (2-benzyl-4-chlorophenol), a widely used antimicrobial agent and disinfectant. In

analytical chemistry and toxicology, Chlorophene-d7 serves as the critical Internal Standard

(IS) for the precise quantification of Chlorophene in complex matrices (wastewater, biological

fluids, and tissue) using Isotope Dilution Mass Spectrometry (IDMS).

By mimicking the physicochemical properties of the target analyte while carrying a distinct

mass signature (+7 Da), Chlorophene-d7 corrects for signal suppression, extraction

inefficiencies, and matrix effects in LC-MS/MS and GC-MS workflows.

Chemical Identity & Structure
Structural Analysis
Chlorophene-d7 retains the core pharmacophore of 2-benzyl-4-chlorophenol but incorporates

seven deuterium atoms (

H) in the benzyl moiety.
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Chemical Name: 4-Chloro-2-(phenylmethyl-d7)phenol

Synonyms: 2-Benzyl-4-chlorophenol-d7; 4-Chloro-α-phenyl-o-cresol-d7

Molecular Formula:

Molecular Weight: 225.72 g/mol (Unlabeled: 218.68 g/mol )

Exact Mass: 225.0938 Da

CAS Number (Unlabeled): 120-32-1 (Note: Specific CAS for the d7 isotopologue is often not

indexed; refer to the parent CAS for regulatory data).

Isotopic Labeling Logic
The deuterium labeling occurs on the benzyl group (both the phenyl ring and the methylene

bridge). This positioning is strategic:

Metabolic Stability: The benzyl ring is less prone to rapid exchange than the phenolic proton,

ensuring label integrity during extraction.

Mass Shift (+7): The replacement of 5 aromatic protons and 2 benzylic protons with

deuterium results in a mass shift of +7 Da, sufficient to avoid isotopic overlap with the natural

abundance

Cl isotope of the parent compound.

SMILES Code (Isotopic): Oc1ccc(Cl)cc1C([2H])([2H])c2c([2H])c([2H])c([2H])c([2H])c2[2H]

Analytical Applications & Mechanism
The Role of Internal Standardization
In LC-MS/MS analysis of environmental water or urine, phenolic compounds often suffer from

ion suppression due to co-eluting matrix components. Chlorophene-d7 co-elutes with the

analyte but is detected in a separate mass channel. Because it experiences the exact same

ionization environment, the ratio of Analyte/IS response remains constant even if absolute

signal intensity fluctuates.
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Fragmentation Logic (MS/MS)
Understanding the fragmentation is essential for method development.

Ionization: ESI Negative Mode (

).

Primary Transition (Quantifier): Loss of HCl (

H

Cl or

H

Cl).

Mechanism:[1] The phenolic oxygen acts as a nucleophile or participates in a concerted

elimination, expelling HCl.

Unlabeled:

217

181.

Labeled (d7):

224

188. (The d7 benzyl group remains intact).

Secondary Transition (Qualifier): Cleavage of the Benzyl Group.

Mechanism:[1] Homolytic or heterolytic cleavage of the methylene-phenol bond.

Unlabeled:

217

127 (Chlorophenolate ion).
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Labeled (d7):

224

127 (Same Chlorophenolate ion; the d7 label is lost with the neutral fragment).

Experimental Protocols
Protocol A: LC-MS/MS Quantification in Water
Validated for surface water and wastewater analysis.

Reagents:

Stock Solution: 1 mg/mL Chlorophene-d7 in Methanol (Store at -20°C).

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.8).

Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Workflow:

Sample Preparation:

Collect 100 mL water sample.

Spike IS: Add 50 µL of Chlorophene-d7 working solution (1 µg/mL) to reach a final

concentration of 0.5 µg/L.

Acidify to pH < 2 with

to protonate phenols.

Solid Phase Extraction (SPE):

Cartridge: Polymeric reversed-phase (e.g., OASIS HLB or Strata-X), 200 mg.

Condition: 5 mL MeOH followed by 5 mL acidified water.

Load: Pass sample at 5 mL/min.
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Wash: 5 mL 5% MeOH in water.

Elute: 2 x 3 mL Methanol.

Concentrate: Evaporate to dryness under

and reconstitute in 1 mL Mobile Phase (50:50 A:B).

LC-MS/MS Parameters:

Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

Flow Rate: 0.3 mL/min.

Gradient: 40% B to 95% B over 8 minutes.

Source: ESI Negative Mode.

MRM Transitions Table:

Compound
Precursor Ion (

)

Product Ion (

)

Collision
Energy (eV)

Type

Chlorophene 217.0 181.0 25 Quantifier

217.0 127.0 35 Qualifier

Chlorophene-d7 224.0 188.0 25 IS Quant

224.0 127.0 35 IS Qual

Protocol B: GC-MS Analysis (Derivatization)
Used for biological samples (urine) requiring higher volatility.

Derivatization:

Extract sample (Liquid-Liquid Extraction with Ethyl Acetate).
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Add Acetic Anhydride and

. Incubate at 60°C for 30 min.

This converts phenols to acetate esters.

Detection:

Analyte: Chlorophene Acetate (

260).

IS: Chlorophene-d7 Acetate (

267).

Monitor molecular ions in SIM mode.

Visualization of Workflows
Analytical Workflow Diagram
The following diagram illustrates the critical path for using Chlorophene-d7 in a quantitative

workflow, ensuring self-validation through internal standardization.

Unknown Sample
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(Mixing)

Homogenize Extraction (SPE/LLE)
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(Ratio: Area_Analyte / Area_IS)

Calculate Ratio

Click to download full resolution via product page

Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking the d7-IS prior

to extraction corrects for recovery losses.

Fragmentation Pathway (ESI-)
This diagram visualizes the specific mass transitions used for MRM, highlighting the stability of

the deuterium label during the primary fragmentation event.
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Caption: Figure 2. ESI(-) Fragmentation of Chlorophene-d7. The primary transition retains the

d7 label, ensuring specificity.

Handling and Stability
Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). Solutions in

methanol are stable for 6 months at -20°C.

Light Sensitivity: Chlorophene derivatives can be photosensitive. Use amber glassware.

Safety: Treat as a hazardous chemical (Skin Irritant). Wear nitrile gloves and eye protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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